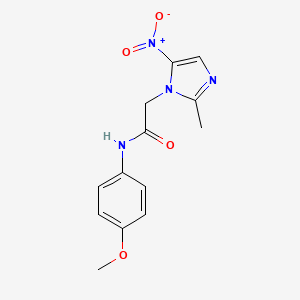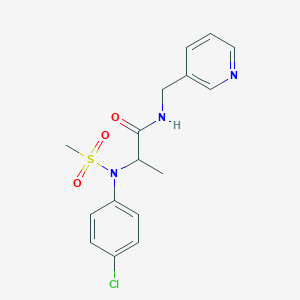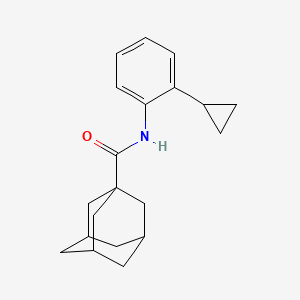![molecular formula C17H17N3O3 B4165660 N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4165660.png)
N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide
Vue d'ensemble
Description
N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide, also known as APET, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. APET is a small molecule that belongs to the family of ethanediamides, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but studies have shown that it interacts with proteins and enzymes in the body, leading to changes in their activity. N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, which may explain its potential anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the detection of metal ions in solution. N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has also been shown to have low toxicity in animal models, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide is its versatility in various fields, including medicinal chemistry, materials science, and analytical chemistry. N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide is also relatively easy to synthesize and purify, making it a readily available compound for research. However, one of the limitations of N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide is its limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
For the research and development of N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide include further studies in medicinal chemistry, materials science, and analytical chemistry, with the potential for significant advancements in each field.
Applications De Recherche Scientifique
N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In materials science, N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide has been used as a fluorescent probe for the detection of metal ions in solution.
Propriétés
IUPAC Name |
N'-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-10-23-15-7-5-14(6-8-15)20-17(22)16(21)19-12-13-4-3-9-18-11-13/h2-9,11H,1,10,12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFIGVFQUKLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromo-4-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4165580.png)
![2-[(2-methoxyethyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4165585.png)
![4,8-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B4165586.png)
![4-({[3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4165589.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B4165596.png)
![2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4165628.png)

![2-(4-biphenylyloxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4165646.png)


![N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4165661.png)
![N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4165671.png)
![4-(1-naphthylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4165679.png)
